Synthesis of 9-Fluorenol from 9-Fluorenone via Sodium Borohydride Reduction: An In-depth Technical Guide
Synthesis of 9-Fluorenol from 9-Fluorenone via Sodium Borohydride Reduction: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthesis of 9-fluorenol through the reduction of 9-fluorenone utilizing sodium borohydride. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying reaction mechanism, experimental protocols, and purification techniques, and presents key analytical data for the characterization of the final product.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. The conversion of 9-fluorenone to 9-fluorenol serves as a classic example of this reaction, often employed in academic and industrial settings due to its high efficiency and the relative ease of execution. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones, offering a safer alternative to more reactive hydrides like lithium aluminum hydride (LiAlH₄)[1]. The reaction is characterized by a distinct color change, as the yellow 9-fluorenone is converted to the white 9-fluorenol, providing a simple visual cue for reaction progression[2][3][4][5].
Reaction Mechanism
The reduction of 9-fluorenone to 9-fluorenol with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 9-fluorenone. The reaction can be summarized in two main steps:
-
Nucleophilic Attack: The borohydride ion ([BH₄]⁻) donates a hydride ion to the carbonyl carbon of 9-fluorenone. This attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate[6][7][8].
-
Protonation: The resulting alkoxide intermediate is then protonated by a protic solvent (such as ethanol or methanol) or during an acidic workup to yield the final product, 9-fluorenol[4][6][7].
Experimental Protocols
Several protocols for the synthesis of 9-fluorenol from 9-fluorenone have been reported, varying in scale and specific reagents. Below is a generalized procedure compiled from multiple sources, which can be scaled as needed.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood, as hydrogen gas may be evolved, particularly during the quenching step[2][3].
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with water and acids, except as directed in the protocol[4].
Materials:
-
9-Fluorenone
-
Sodium Borohydride (NaBH₄)
-
Ethanol (95%) or Methanol
-
Hydrochloric Acid (HCl), dilute (e.g., 0.1 M or 3 M) or Sulfuric Acid (3M)[9]
-
Deionized Water
-
Dichloromethane (for extraction, optional)
Procedure:
-
Dissolution of 9-Fluorenone: Dissolve 9-fluorenone in warm ethanol or methanol in an appropriately sized Erlenmeyer flask or round-bottom flask with stirring[2][3][5][10]. The characteristic yellow color of the solution should be observed[4].
-
Addition of Sodium Borohydride: While stirring, add sodium borohydride to the 9-fluorenone solution. The addition can be done in portions or as a freshly prepared solution[2][3][5].
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the yellow color of 9-fluorenone, resulting in a colorless solution, which indicates the formation of 9-fluorenol[1][2][3][4][5]. The reaction is typically allowed to proceed for 10-20 minutes at room temperature[2][3][5]. Thin-layer chromatography (TLC) can also be used to monitor the reaction's completion[2][7][10].
-
Quenching the Reaction: After the reaction is complete, carefully add dilute hydrochloric acid or sulfuric acid to neutralize the excess sodium borohydride and any alkoxide intermediates. This step should be performed cautiously in a fume hood as it will evolve hydrogen gas, visible as bubbling[1][4][9].
-
Precipitation and Isolation: The product, 9-fluorenol, is then precipitated by the addition of water[2][3][5]. The white solid is collected by vacuum filtration using a Büchner funnel[2][3][5][9].
-
Washing: The collected solid is washed with cold water to remove any inorganic salts and other water-soluble impurities[2][3][5].
-
Drying: The purified 9-fluorenol is dried in a desiccator or a low-temperature oven to remove residual solvent.
Recrystallization (Purification):
For obtaining a high-purity product, recrystallization is recommended. A mixed solvent system of ethanol and water is often effective[1][11].
-
Dissolve the crude 9-fluorenol in a minimal amount of hot ethanol.
-
Gradually add hot water until the solution becomes slightly cloudy.
-
If cloudiness persists, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals thoroughly.
Quantitative Data
The following table summarizes quantitative data from various reported experimental procedures.
| Parameter | Example 1[2][3][5] | Example 2[10] | Example 3[9] |
| Reactants | |||
| 9-Fluorenone | 5.0 g | 0.4 g | 3 mL of 0.185M solution |
| Sodium Borohydride | 0.4 g | 0.1 g | 7 drops of 4.4M solution |
| Solvent | |||
| Type | Ethanol & Methanol | Methanol | Methanol |
| Volume | 30 mL & 10 mL | 8 mL | 3 mL |
| Reaction Conditions | |||
| Temperature | Warm, then room temp. | Room temperature | Not specified |
| Time | 10-20 minutes | ~2 minutes (monitored by TLC) | Not specified |
| Workup | |||
| Quenching Agent | 0.1 M HCl | Water | 0.45 mL of 3M H₂SO₄ |
| Precipitation | 50 mL Water | Heat to dissolve, then cool | Ice chips and DI water |
| Product | |||
| Theoretical Yield | ~5.05 g | ~0.404 g | ~0.101 g |
| Reported % Yield | 95-100%[2][3][5] | Not explicitly stated | Not explicitly stated |
| Literature M.P. | 153-157 °C[2][3][5][12] | ||
| Experimental M.P. | 153 °C (crude)[2][3][5] |
Experimental Workflow
Analytical Characterization
The identity and purity of the synthesized 9-fluorenol can be confirmed using various analytical techniques.
Table of Spectroscopic Data:
| Technique | 9-Fluorenone (Starting Material) | 9-Fluorenol (Product) |
| IR Spectroscopy | Strong C=O stretch ~1715 cm⁻¹ | Broad O-H stretch ~3200-3400 cm⁻¹, Disappearance of C=O stretch |
| ¹H NMR (CDCl₃) | Aromatic protons ~7.2-7.7 ppm[13] | Aromatic protons ~7.2-7.8 ppm, Broad singlet for OH proton ~1.9-2.2 ppm, Singlet for CH proton ~5.5 ppm[14][15] |
| ¹³C NMR (CDCl₃) | Carbonyl carbon ~193.1 ppm, Aromatic carbons ~120-144 ppm[13] | CH-OH carbon ~75 ppm, Aromatic carbons ~120-148 ppm, Disappearance of carbonyl signal |
| Mass Spectrometry | Molecular ion (M⁺) at m/z = 180[13] | Molecular ion (M⁺) at m/z = 182[13] |
Conclusion
The synthesis of 9-fluorenol from 9-fluorenone using sodium borohydride is a robust and high-yielding reaction that serves as an excellent model for the reduction of ketones. The procedure is straightforward, and the product can be easily purified to a high degree. The clear visual endpoint and well-characterized starting material and product make this a reliable synthetic route for various research and development applications.
References
- 1. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]
- 2. A synthesis of 9-fluorenol: Sodium borohydride reduction of 9-fluorenone - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]
- 6. brainly.com [brainly.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chegg.com [chegg.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. DSpace [open.bu.edu]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. 9-Fluorenol, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. brainly.com [brainly.com]
- 14. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]
- 15. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
